Labetalol-d6 (hydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

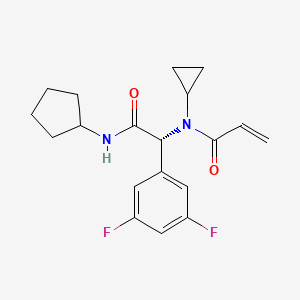

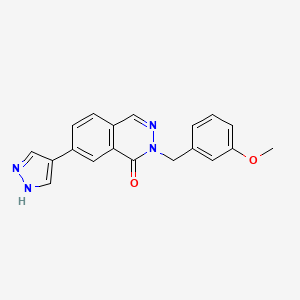

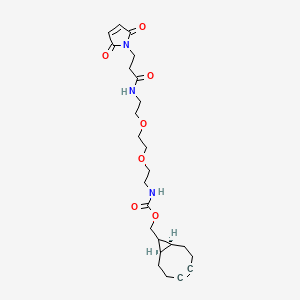

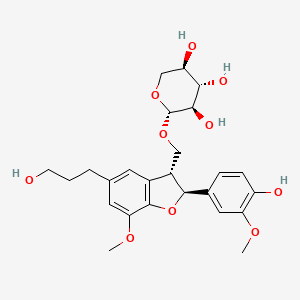

Labetalol-d6 (hydrochloride) is a deuterated form of labetalol hydrochloride, a medication primarily used to treat high blood pressure. The deuterium atoms replace the hydrogen atoms in the molecule, which can be useful in pharmacokinetic studies. Labetalol itself is a combined alpha and beta-adrenergic antagonist, making it effective in managing hypertension and certain types of angina .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of labetalol-d6 (hydrochloride) involves several steps. One common method includes:

Reacting 1-methyl-3-phenylpropylamine with 5-bromoacetyl-2-hydroxybenzamide: in the presence of a solvent to form 2-hydroxy-5-[(1-methyl-3-phenylpropyl)amino]acetylbenzamide.

Reducing the intermediate: with sodium borohydride in the presence of a base and solvent to yield 2-hydroxy-5-[1-hydroxy-2-(1-methyl-3-phenylpropyl)amino]ethylbenzamide.

Adding water and toluene: to the reaction mixture, followed by separation of the aqueous layer.

Adding concentrated hydrochloric acid: to the aqueous layer to precipitate crude labetalol hydrochloride.

Purifying the crude product: through recrystallization using methanol and isopropyl alcohol.

Industrial Production Methods

Industrial production of labetalol hydrochloride typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques and stringent quality control measures .

Analyse Chemischer Reaktionen

Types of Reactions

Labetalol-d6 (hydrochloride) undergoes several types of chemical reactions:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically involve the conversion of carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring or the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are often used.

Major Products

The major products formed from these reactions include various derivatives of labetalol, such as its alcohols, ketones, and substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

Labetalol-d6 (hydrochloride) is extensively used in scientific research, particularly in the following fields:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) studies due to its deuterium labeling.

Biology: Helps in studying the metabolic pathways and pharmacokinetics of labetalol in biological systems.

Medicine: Used in clinical research to understand the drug’s behavior in the human body, including absorption, distribution, metabolism, and excretion.

Industry: Employed in the development of new antihypertensive drugs and in quality control processes.

Wirkmechanismus

Labetalol-d6 (hydrochloride) exerts its effects by blocking alpha and beta-adrenergic receptors. This dual blockade results in:

Decreased heart rate: By blocking beta-adrenergic receptors, it reduces the heart rate and myocardial contractility.

Vasodilation: Blocking alpha-adrenergic receptors leads to vasodilation, reducing peripheral resistance and lowering blood pressure.

Reduced renin release: It also decreases renin release from the kidneys, contributing to its antihypertensive effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Labetalol: The non-deuterated form, used widely in clinical settings.

Carvedilol: Another combined alpha and beta-blocker, used for hypertension and heart failure.

Propranolol: A non-selective beta-blocker, primarily used for hypertension and anxiety.

Atenolol: A selective beta1-blocker, used for hypertension and angina.

Uniqueness

Labetalol-d6 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic stability and absorption, making it a valuable tool in drug research and development .

Eigenschaften

Molekularformel |

C19H25ClN2O3 |

|---|---|

Molekulargewicht |

370.9 g/mol |

IUPAC-Name |

5-[2-[(1,1,1,2,3,3-hexadeuterio-4-phenylbutan-2-yl)amino]-1-hydroxyethyl]-2-hydroxybenzamide;hydrochloride |

InChI |

InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/i1D3,7D2,13D; |

InChI-Schlüssel |

WQVZLXWQESQGIF-MVUYFSFSSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |

Kanonische SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

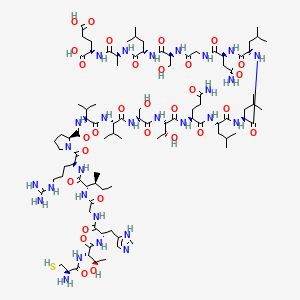

![N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B15137161.png)

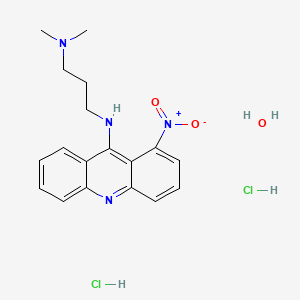

![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)